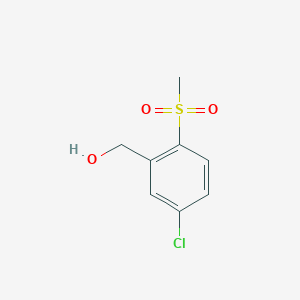
(5-Chloro-2-(methylsulfonyl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-2-(methylsulfonyl)phenyl)methanol: is an organic compound with the molecular formula C₈H₉ClO₃S It is characterized by the presence of a chloro group, a methylsulfonyl group, and a hydroxymethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-2-(methylsulfonyl)phenyl)methanol typically involves the chlorination of a suitable precursor followed by the introduction of the methylsulfonyl group. One common method involves the reaction of 5-chloro-2-nitrobenzyl alcohol with dimethyl sulfoxide (DMSO) and a base, such as sodium hydride, to introduce the methylsulfonyl group. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and sulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-Chloro-2-(methylsulfonyl)phenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the chloro group or to convert the hydroxymethyl group to a methyl group.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed:
Oxidation: Formation of 5-chloro-2-(methylsulfonyl)benzaldehyde or 5-chloro-2-(methylsulfonyl)benzoic acid.
Reduction: Formation of 5-chloro-2-(methylsulfonyl)toluene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (5-Chloro-2-(methylsulfonyl)phenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical transformations.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial or anti-inflammatory properties.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (5-Chloro-2-(methylsulfonyl)phenyl)methanol and its derivatives depends on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chloro and methylsulfonyl groups can influence the compound’s binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
- (5-Chloro-2-(methylthio)phenyl)methanol
- (5-Chloro-2-(methylsulfonyl)phenyl)ethanol
- (5-Chloro-2-(methylsulfonyl)phenyl)acetic acid
Uniqueness: (5-Chloro-2-(methylsulfonyl)phenyl)methanol is unique due to the combination of its functional groups, which provide a balance of reactivity and stability
Properties
Molecular Formula |
C8H9ClO3S |
|---|---|
Molecular Weight |
220.67 g/mol |
IUPAC Name |
(5-chloro-2-methylsulfonylphenyl)methanol |
InChI |
InChI=1S/C8H9ClO3S/c1-13(11,12)8-3-2-7(9)4-6(8)5-10/h2-4,10H,5H2,1H3 |
InChI Key |
XVDVZLNWAQPTQU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


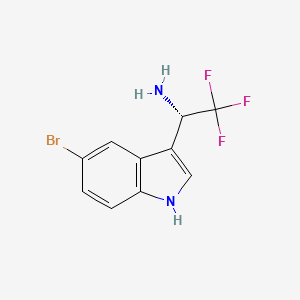
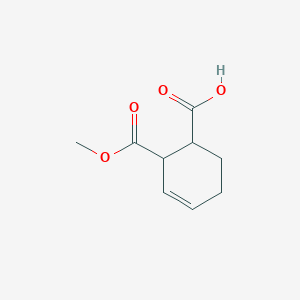
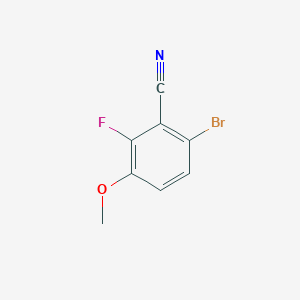
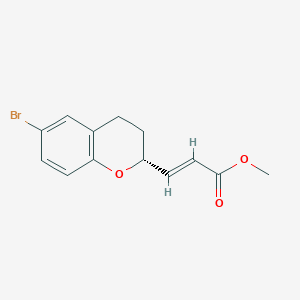
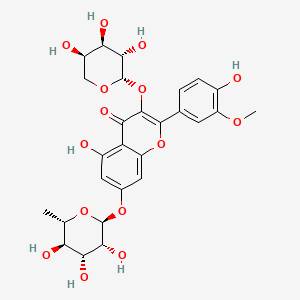
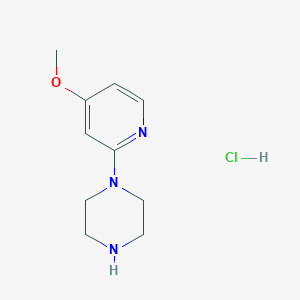
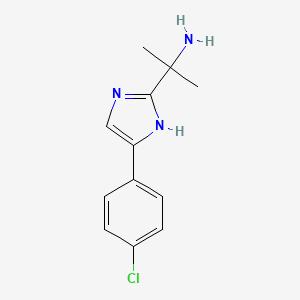
![(R)-N-[(R)-[4-(tert-butyl)phenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14032313.png)
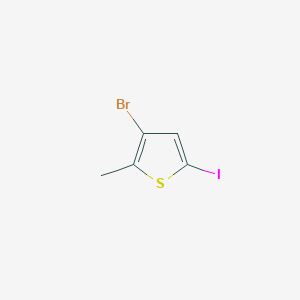
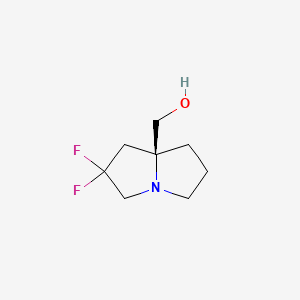

![3-Benzoylbicyclo[3.2.1]octan-8-one](/img/structure/B14032350.png)
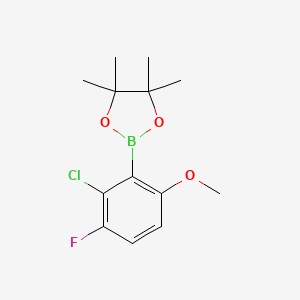
![4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate](/img/structure/B14032354.png)
